molecular formula C11H11BrO2 B7966272 2-(4-Bromo-2,3-dihydro-1H-inden-2-YL)acetic acid

2-(4-Bromo-2,3-dihydro-1H-inden-2-YL)acetic acid

Cat. No.: B7966272
M. Wt: 255.11 g/mol
InChI Key: HSYQFRSSVYDCLX-UHFFFAOYSA-N
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Description

2-(4-Bromo-2,3-dihydro-1H-inden-2-YL)acetic acid is a brominated organic compound that belongs to the class of indene derivatives. This compound features a bromine atom attached to the fourth position of the indene ring system, which is a fused two-ring structure consisting of a benzene ring and a cyclopentene ring. The acetic acid moiety is attached to the second carbon of the indene ring, making it a versatile intermediate for various chemical syntheses.

Synthetic Routes and Reaction Conditions:

  • Bromination of Indene: The compound can be synthesized by the bromination of indene using bromine (Br2) in the presence of a suitable catalyst such as ferric bromide (FeBr3). The reaction typically occurs at room temperature and under controlled conditions to ensure selective bromination at the desired position.

  • Hydroboration-Oxidation: Another method involves the hydroboration of 4-bromo-2,3-dihydro-1H-indene followed by oxidation. This process involves the addition of borane (BH3) to the double bond of the indene ring, followed by oxidation with hydrogen peroxide (H2O2) to yield the acetic acid derivative.

Industrial Production Methods: In an industrial setting, the compound is often produced through large-scale bromination reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives, such as this compound derivatives.

  • Reduction: Reduction reactions can be performed to convert the bromine atom into a hydrogen atom, resulting in the formation of 2-(4-hydroxy-2,3-dihydro-1H-inden-2-YL)acetic acid.

  • Substitution: Substitution reactions can be carried out to replace the bromine atom with other functional groups, such as alkyl or aryl groups, to produce a wide range of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: Alkylated and arylated derivatives.

Scientific Research Applications

2-(4-Bromo-2,3-dihydro-1H-inden-2-YL)acetic acid has found applications in various fields of scientific research, including:

  • Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound has been studied for its potential biological activities, such as antimicrobial and antioxidant properties.

  • Medicine: Derivatives of this compound have been explored for their therapeutic potential in treating various diseases, including cancer and inflammation.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(4-Bromo-2,3-dihydro-1H-inden-2-YL)acetic acid exerts its effects depends on its specific derivative and application. For example, in antimicrobial applications, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. In antioxidant applications, it may scavenge free radicals, preventing oxidative damage to cells and tissues.

Molecular Targets and Pathways Involved:

  • Antimicrobial Activity: Targets microbial cell membranes and enzymes involved in cell wall synthesis.

  • Antioxidant Activity: Interacts with free radicals and reactive oxygen species (ROS).

Comparison with Similar Compounds

  • Indole-3-acetic acid: A plant hormone with various biological activities.

  • 4-Bromo-2,3-dihydro-1H-indene: A brominated indene derivative without the acetic acid group.

Properties

IUPAC Name

2-(4-bromo-2,3-dihydro-1H-inden-2-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO2/c12-10-3-1-2-8-4-7(5-9(8)10)6-11(13)14/h1-3,7H,4-6H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSYQFRSSVYDCLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=C1C=CC=C2Br)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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